![molecular formula C17H19NO5 B5768393 N-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B5768393.png)
N-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzamide, also known as "DMDB," is a chemical compound that has been studied extensively for its potential applications in scientific research. DMDB belongs to the class of compounds known as benzamides, which have been found to have a range of biological activities. In
Mechanism of Action
The exact mechanism of action of DMDB is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. In particular, DMDB has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in a number of different physiological processes, including mood regulation and perception. DMDB has also been found to have affinity for the sigma-1 receptor, which has been implicated in a range of neurological disorders, including Alzheimer's disease and depression.
Biochemical and Physiological Effects:
DMDB has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. In particular, DMDB has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMDB for lab experiments is its high affinity for a range of different receptor types, which makes it a useful tool for studying the functions of these receptors in the brain. However, one limitation of DMDB is its relatively low selectivity for specific receptor subtypes, which can make it difficult to isolate the effects of DMDB on a particular receptor.
Future Directions
There are a number of potential future directions for research on DMDB. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of DMDB and its effects on various neurotransmitter systems in the brain. Finally, there is potential for the development of more selective analogs of DMDB that could be used to target specific receptor subtypes.
Synthesis Methods
DMDB can be synthesized through a multi-step process, beginning with the reaction of 3,5-dimethoxyaniline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of 3,5-dimethoxy-N-(3,5-dimethoxybenzoyl)aniline, which can then be converted to DMDB through a subsequent reaction with thionyl chloride and ammonia.
Scientific Research Applications
DMDB has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. In particular, DMDB has been found to have affinity for a number of different receptor types, including serotonin receptors, dopamine receptors, and sigma receptors. This has led to investigations of DMDB's potential as a tool for studying these receptors and their functions in the brain.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-5-11(6-14(9-13)21-2)17(19)18-12-7-15(22-3)10-16(8-12)23-4/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMZLYRXEYPMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzamide |
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